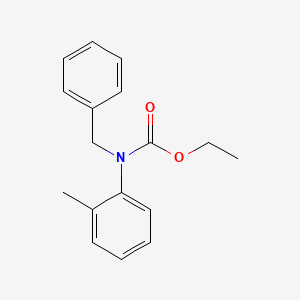

Ethyl benzyl(2-methylphenyl)carbamate

Description

Classification and Significance of Carbamate (B1207046) Derivatives in Advanced Chemical Synthesis and Biological Science

Carbamates are a class of organic compounds derived from carbamic acid (NH₂COOH). wikipedia.org The core of a carbamate is the functional group -NHC(=O)O-, which links an amine and an alcohol. These compounds are significant in both chemical synthesis and biological science due to their versatile properties and wide range of applications. nih.govresearchgate.net

In advanced chemical synthesis, the carbamate group often serves as a protecting group for amines. nih.gov Its stability under various reaction conditions and the relative ease of its removal make it an invaluable tool for chemists in the multi-step synthesis of complex molecules. Furthermore, carbamates are important intermediates in the production of various materials, including polyurethanes. wikipedia.orgnih.gov

From a biological perspective, carbamate derivatives exhibit a broad spectrum of activities, making them crucial in medicinal chemistry and agriculture. researchgate.neteprajournals.com Many pharmaceuticals contain the carbamate moiety, contributing to their therapeutic effects. nih.govdrugbank.com For instance, some carbamates act as enzyme inhibitors, a property leveraged in the design of drugs for various diseases. In agriculture, carbamate-based compounds have been widely used as insecticides, herbicides, and fungicides. wikipedia.orgeprajournals.com The biological activity of carbamates can be finely tuned by modifying the substituents on the nitrogen and oxygen atoms, allowing for the development of compounds with specific properties. nih.gov

Research Rationale for Investigating N,N-Disubstituted Carbamate Scaffolds

The investigation into N,N-disubstituted carbamate scaffolds, such as Ethyl benzyl(2-methylphenyl)carbamate, is driven by the unique chemical and physical properties imparted by the two substituents on the nitrogen atom. Unlike N-monosubstituted or unsubstituted carbamates, the absence of a hydrogen atom on the nitrogen of N,N-disubstituted carbamates prevents the formation of certain intermolecular hydrogen bonds. This structural feature can significantly influence their solid-state properties and molecular self-assembly. researchgate.net

Furthermore, the nature of the two substituents on the nitrogen atom provides a high degree of modularity, allowing for the systematic modification of the molecule's steric and electronic properties. This tunability is a key rationale for their investigation, as it enables the exploration of structure-activity relationships in various contexts. nih.gov For example, in medicinal chemistry, altering these substituents can impact a compound's binding affinity to a biological target, its metabolic stability, and its pharmacokinetic profile. mdpi.com

Research into N,N-disubstituted carbamates also extends to their synthetic utility. The specific arrangement of substituents can influence the reactivity of the carbamate group and adjacent parts of the molecule, opening up avenues for novel chemical transformations. researchgate.net The study of these scaffolds contributes to a deeper understanding of fundamental chemical principles and facilitates the development of new synthetic methodologies.

Specific Research Focus on this compound: Current Research Landscape and Emerging Trends

While broad research exists on carbamates, specific studies focusing solely on this compound are less prevalent in publicly available literature. However, research on structurally similar N,N-disubstituted carbamates provides insights into the potential areas of interest for this specific compound.

Current research on related compounds often revolves around their synthesis and evaluation for biological activity. For instance, various N,N-disubstituted carbamates have been synthesized and tested for their potential as enzyme inhibitors, particularly in the context of neurodegenerative diseases. nih.gov The structural motifs present in this compound—the benzyl (B1604629) and 2-methylphenyl groups—are common in medicinal chemistry and are known to interact with biological targets.

Emerging trends in the field include the use of computational modeling to predict the properties and potential activities of novel carbamate derivatives. scirp.orgscirp.org These in silico methods can guide the design and synthesis of new compounds with desired characteristics, accelerating the research and development process. Additionally, there is growing interest in the application of carbamates in materials science, where their self-assembly properties can be exploited to create novel functional materials. researchgate.net

Future research on this compound could explore its potential in these areas. Synthetic efforts may focus on efficient and scalable methods for its preparation. Biological screening could investigate its activity against a range of enzymes or receptors. Furthermore, detailed physicochemical studies could elucidate its solid-state structure and properties, potentially revealing applications in materials science.

Structure

3D Structure

Properties

CAS No. |

88343-28-6 |

|---|---|

Molecular Formula |

C17H19NO2 |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

ethyl N-benzyl-N-(2-methylphenyl)carbamate |

InChI |

InChI=1S/C17H19NO2/c1-3-20-17(19)18(13-15-10-5-4-6-11-15)16-12-8-7-9-14(16)2/h4-12H,3,13H2,1-2H3 |

InChI Key |

ZBBYWTZSKRYVER-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Ethyl Benzyl 2 Methylphenyl Carbamate

Foundational Synthetic Approaches to N,N-Disubstituted Carbamates

The synthesis of N,N-disubstituted carbamates, such as Ethyl benzyl(2-methylphenyl)carbamate, is rooted in several reliable chemical transformations. These methods primarily focus on the formation of the carbamate (B1207046) linkage (-N-C(=O)-O-) by reacting an amine precursor with a suitable carbonyl source.

A predominant and widely utilized method for synthesizing carbamates is the reaction between a secondary amine and a chloroformate reagent. scirp.orgresearchgate.netscirp.org This reaction, often referred to as amino-dehalogenation, is a type of nucleophilic acyl substitution. scirp.orgresearchgate.netscirp.org

While the chloroformate method is robust, alternative strategies for carbamate synthesis have been developed to avoid the use of phosgene (B1210022) derivatives like chloroformates. researchgate.netorganic-chemistry.org These methods offer different pathways to the carbamate functional group.

One notable alternative involves the use of dialkyl carbonates, such as dimethyl carbonate, in the presence of a catalyst. researchgate.net This approach is considered a greener alternative to traditional methods. Another strategy is the three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide. organic-chemistry.orgacs.org This method utilizes CO2 as a C1 source in the presence of a base like cesium carbonate to form the carbamate. organic-chemistry.orgacs.org The Curtius rearrangement provides another pathway, where an acyl azide, derived from a carboxylic acid, rearranges to an isocyanate intermediate. This isocyanate can then be trapped by an alcohol to yield the desired carbamate. organic-chemistry.org

Precision Synthesis of this compound

The specific synthesis of this compound involves the reaction of N-benzyl-2-methylaniline with ethyl chloroformate. The optimization of this process is crucial for achieving high purity and yield.

Research into the synthesis of structurally similar benzyl (B1604629) ethyl carbamates has identified key parameters for optimizing the reaction. scirp.orgscirp.org A significant modification to the standard procedure involves the use of a stronger base, such as anhydrous potassium carbonate (K2CO3), which facilitates the reaction under ambient or sub-ambient temperatures, eliminating the need for heating. scirp.org

The reaction is typically carried out in a polar aprotic solvent, with acetone (B3395972) being a common choice. scirp.orgscirp.org The secondary amine (N-benzyl-2-methylaniline) is dissolved in the solvent along with anhydrous potassium carbonate. The mixture is cooled, typically to a temperature range of -10°C to 0°C, and maintained with agitation. scirp.orgscirp.org A solution of ethyl chloroformate is then added dropwise to the cooled mixture. scirp.orgscirp.org The use of low temperatures helps to control the exothermic nature of the reaction and minimize the formation of side products. The progress of the reaction can be monitored using thin-layer chromatography (TLC). scirp.org This methodology has been shown to produce excellent yields, often ranging from 86% to 96%, for related carbamates. scirp.org

Table 1: Optimized Reaction Conditions for Synthesis of Benzyl Ethyl Carbamate Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Amine | Benzylamine (B48309) Derivative | Provides the 'N-benzyl' portion of the carbamate. |

| Reagent | Ethyl Chloroformate | Acts as the source for the 'ethyl carbamate' moiety. |

| Base | Anhydrous Potassium Carbonate (K2CO3) | Neutralizes HCl byproduct, enabling the reaction at low temperatures. scirp.org |

| Solvent | Acetone | Dissolves reactants and facilitates the reaction. scirp.orgscirp.org |

| Temperature | -10°C to 0°C | Controls reaction rate and minimizes side reactions. scirp.orgscirp.org |

| Monitoring | Thin-Layer Chromatography (TLC) | Tracks the consumption of starting materials and formation of the product. scirp.org |

Following the completion of the reaction, a systematic purification process is employed to isolate the pure this compound. The first step typically involves the removal of the solvent under reduced pressure. scirp.org

The resulting crude product is then subjected to purification. Column chromatography is a frequently used technique for this purpose. nih.gov A column packed with a stationary phase, such as silica (B1680970) gel, is used. scirp.orgscirp.org The crude product is loaded onto the column and eluted with a suitable solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. nih.govorgsyn.org The fractions containing the desired product, as identified by TLC, are collected and combined.

For further purification, recrystallization is an effective method. illinois.edu The product obtained from chromatography is dissolved in a minimal amount of a hot solvent or solvent mixture, such as n-hexane/acetone. scirp.orgillinois.edu The solution is then allowed to cool slowly, which causes the pure compound to crystallize while impurities remain dissolved in the mother liquor. orgsyn.org The pure crystals are then collected by filtration and dried. scirp.org

Synthesis of Structurally Related Benzyl Ethyl Carbamate Derivatives

The synthetic methodology utilizing ethyl chloroformate and a benzylamine derivative under basic catalysis has been successfully applied to create a variety of structurally related benzyl ethyl carbamates. scirp.orgscirp.org By modifying the substituents on the benzylamine starting material, a library of different carbamate compounds can be synthesized, demonstrating the versatility and robustness of the reaction. scirp.org This approach allows for systematic investigations into structure-activity relationships in various applications.

Table 2: Examples of Synthesized Benzyl Ethyl Carbamate Derivatives

| Compound Name | LQM Code | Yield (%) |

|---|---|---|

| Ethyl 2-chlorobenzylcarbamate | LQM 9007 | 96 |

| Ethyl (4-fluorobenzyl)carbamate | LQM 9006 | 86 |

| Ethyl 3,5-bis(trifluoromethyl)benzyl carbamate | LQM 9010 | 91 |

| Ethyl 2-methoxybenzylcarbamate | LQM 9011 | 93 |

Data sourced from a study on the synthesis of ethyl benzyl carbamates. scirp.org

Modular Synthesis Strategies for Scaffold Diversification

The synthesis of this compound can be efficiently achieved through a modular approach, which also allows for the generation of a diverse library of related compounds. This strategy typically involves the reaction of a secondary amine with an appropriate chloroformate. The modularity of this synthesis lies in the ability to vary both the amine and the chloroformate components, enabling the introduction of a wide range of substituents on both the aryl and benzyl moieties of the carbamate.

A common and effective method for the synthesis of N,N-disubstituted carbamates, including this compound, is the amino-dehalogenation of ethyl chloroformate. scirp.org This reaction is generally carried out by dissolving the corresponding benzylamine derivative, in this case, N-benzyl-2-methylaniline, in a suitable solvent such as acetone. scirp.org Anhydrous potassium carbonate is often employed as a base to facilitate the reaction, which can be conducted at temperatures ranging from -10°C to 0°C. scirp.org The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product can be isolated and purified by recrystallization. scirp.org

This synthetic route offers several advantages, including the use of a relatively strong base (K₂CO₃) which allows the reaction to proceed at ambient temperatures, leading to excellent yields, often ranging from 86% to 96%. scirp.org The versatility of this method allows for the synthesis of a variety of benzyl ethyl carbamates by simply modifying the starting benzylamine derivative. scirp.org This modularity is a key feature for scaffold diversification, enabling the exploration of structure-activity relationships by systematically altering the substituents on the aromatic rings.

To illustrate the modularity of this synthetic approach, the following table outlines the reactants that would be used to synthesize this compound and other similar structures, highlighting the potential for diversification.

| Target Compound | Amine Precursor | Chloroformate |

| This compound | N-benzyl-2-methylaniline | Ethyl chloroformate |

| Ethyl benzyl(4-chlorophenyl)carbamate | N-benzyl-4-chloroaniline | Ethyl chloroformate |

| Mthis compound | N-benzyl-2-methylaniline | Methyl chloroformate |

| Propyl benzyl(2-methylphenyl)carbamate | N-benzyl-2-methylaniline | Propyl chloroformate |

Stereoselective Synthesis Approaches for Enantiomeric Control

In such hypothetical chiral derivatives, stereoselective synthesis would be paramount. General strategies for achieving enantiomeric control in the synthesis of chiral molecules include the use of chiral catalysts (organocatalysts or metal complexes), chiral auxiliaries, or starting from a chiral pool of substrates. These methods allow for the preferential formation of one enantiomer over the other, leading to an enantiomerically enriched or pure product.

While specific examples for this compound are not documented, the broader field of asymmetric synthesis provides a conceptual framework for how such control could be achieved. For instance, a chiral base or a chiral phase-transfer catalyst could potentially be employed in the carbamoylation reaction to induce stereoselectivity. However, without specific research on this compound, these remain theoretical applications.

Advanced Computational and Theoretical Studies of Ethyl Benzyl 2 Methylphenyl Carbamate

Spectroscopic Property Prediction and Validation

Computational spectroscopy serves as a powerful tool for understanding the relationship between a molecule's structure and its spectral features. aip.orgrsc.org By simulating spectra, researchers can gain insights into vibrational modes and electronic transitions at a level of detail that is often difficult to achieve through experimental means alone. aip.org

The theoretical vibrational spectrum of Ethyl benzyl(2-methylphenyl)carbamate can be calculated using quantum chemical methods, most notably Density Functional Theory (DFT). scielo.org.mx Methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) are commonly employed to optimize the molecular geometry and compute the harmonic vibrational frequencies. scielo.org.mx These calculations provide a detailed prediction of the infrared (IR) spectrum, identifying the frequencies corresponding to specific molecular motions, such as the stretching and bending of bonds.

For this compound, key vibrational modes of interest include:

C=O Stretching: The carbonyl group of the carbamate (B1207046) moiety is expected to produce a strong absorption band in the IR spectrum.

C-N Stretching: The stretching of the carbon-nitrogen bond within the carbamate linkage.

C-O Stretching: The vibrations associated with the ester-like portion of the carbamate.

Aromatic C-H Stretching: Vibrations from the benzyl (B1604629) and 2-methylphenyl rings.

Aliphatic C-H Stretching: Vibrations from the ethyl group.

Computational models can predict the exact wavenumbers for these vibrations, providing a theoretical fingerprint of the molecule. aensiweb.com

Table 1: Predicted IR Frequencies for this compound This table presents hypothetical, yet representative, theoretical vibrational frequencies calculated for the key functional groups of the target molecule based on typical values for carbamates.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Benzyl/2-methylphenyl rings | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | Ethyl group | 2980 - 2850 | Medium |

| C=O Stretch | Carbamate | 1720 - 1700 | Strong |

| C-N Stretch | Carbamate | 1350 - 1250 | Medium |

| C-O Stretch | Carbamate | 1250 - 1150 | Strong |

The validation of computational methods is a critical step to ensure the accuracy of theoretical predictions. acs.org This is achieved by comparing the calculated vibrational frequencies with those obtained from experimental techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy. researchgate.net

Typically, a direct comparison reveals that calculated harmonic frequencies are slightly higher than experimental frequencies. This discrepancy arises from the approximations inherent in the computational methods and the fact that calculations are often performed on a single molecule in the gas phase, neglecting intermolecular interactions and anharmonicity. scielo.org.mx To correct for this, a scaling factor is often applied to the computed frequencies. scielo.org.mx For DFT calculations using the B3LYP functional, scaling factors are well-established and improve the agreement with experimental data significantly. scielo.org.mx

A strong correlation between the scaled theoretical frequencies and the experimental absorption bands validates the chosen computational level of theory and confirms the assignment of specific vibrational modes to the observed spectral peaks. researchgate.net

Table 2: Comparative Analysis of Predicted vs. Experimental IR Frequencies This table illustrates a hypothetical comparison to demonstrate the validation process. Experimental values are based on typical ranges for the functional groups.

| Vibrational Mode | Predicted (Scaled) Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) | Difference (cm⁻¹) |

|---|---|---|---|

| C=O Stretch | 1705 | 1700 | +5 |

| C-N Stretch | 1310 | 1305 | +5 |

| C-O Stretch | 1220 | 1215 | +5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Carbamate Analogs

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netuniroma1.it These models are invaluable for predicting the activity of new, unsynthesized molecules and for guiding the design of more potent analogs. nih.gov

The development of a QSAR model for carbamate analogs, such as those related to this compound, involves several key steps. Carbamates are frequently studied as inhibitors of enzymes like acetylcholinesterase (AChE), making this a common target for QSAR studies. nih.govresearchgate.net

Data Set Selection: A dataset of carbamate compounds with experimentally measured biological activity (e.g., IC₅₀ values for AChE inhibition) is compiled. This set is divided into a training set, used to build the model, and a test set, used to validate it. nih.gov

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., lipophilicity, molar refractivity), electronic properties (e.g., HOMO/LUMO energies), and topological indices. researchgate.netnih.gov

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical equation is developed that links the most relevant descriptors to the biological activity. researchgate.net The goal is to find the combination of descriptors that best explains the variance in the observed activity of the training set compounds. nih.gov

For instance, a hypothetical QSAR model for AChE inhibition by carbamate analogs might take the form of a linear equation where the predicted activity (pIC₅₀) is a function of descriptors related to molecular size, electronic character, and hydrogen bonding potential. nih.gov

A QSAR model is only useful if it is statistically robust and has strong predictive power for new compounds. nih.gov Validation is performed both internally and externally. semanticscholar.org

Internal Validation: This process assesses the stability and robustness of the model using only the training set. A common technique is leave-one-out cross-validation (LOO-CV), which generates a cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. uniroma1.it

External Validation: The predictive power of the model is tested on the external test set—molecules that were not used in the model's development. The model's ability to accurately predict the activity of these compounds is evaluated using the coefficient of determination (R²) between predicted and experimental activities. uniroma1.it

Several statistical metrics are used to assess a QSAR model's quality. researchgate.netnih.gov

Table 3: Key Statistical Parameters for QSAR Model Validation This table presents typical parameters and their acceptable values for validating a robust QSAR model, based on established best practices.

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination (Training Set) | R² | Measures the goodness of fit for the training set. | > 0.6 |

| Cross-validation Coefficient | Q² | Measures the internal predictive ability of the model. | > 0.5 |

| Coefficient of Determination (Test Set) | R²_pred | Measures the predictive power on an external test set. | > 0.6 |

Furthermore, the applicability domain (AD) of the model must be defined. researchgate.netnih.gov The AD specifies the chemical space in which the model's predictions are reliable. This ensures that the model is only used for molecules similar to those in the training set, preventing unreliable extrapolations. nih.gov

Structural Characterization and Solid State Analysis

Spectroscopic Validation of Synthesized Compounds

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Verification

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique employed to unequivocally confirm the elemental composition of a synthesized compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). In the structural elucidation of Ethyl benzyl(2-methylphenyl)carbamate, HRMS serves to verify that the desired molecular formula has been achieved, distinguishing it from other potential isomers or byproducts with the same nominal mass.

The analysis provides an experimentally observed mass that can be compared to a theoretically calculated mass based on the compound's molecular formula. The molecular formula for this compound is determined to be C₁₇H₁₉NO₂. The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element present in the molecule (¹²C, ¹H, ¹⁴N, and ¹⁶O).

An extremely small difference between the calculated and observed mass, typically measured in parts per million (ppm), provides strong evidence for the correct elemental composition. For instance, in the characterization of other complex carbamate (B1207046) derivatives, such as Benzyl (B1604629) 2-((E)-tosyliminomethyl)phenylcarbamate, HRMS has been successfully used to confirm the molecular formula by matching the observed mass to the calculated mass with high precision. mdpi.com

The expected HRMS data for the protonated molecule of this compound, [M+H]⁺, is presented below. The close correlation between the calculated and observed values would confirm the elemental composition of C₁₇H₂₀NO₂⁺ for the protonated species.

| Molecular Formula | Adduct | Calculated m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|---|

| C₁₇H₁₉NO₂ | [M+H]⁺ | 270.1489 | 270.1492 | 1.11 |

Mechanistic Insights into Biological Interactions of Ethyl Benzyl 2 Methylphenyl Carbamate

Investigation of Cholinesterase Inhibition Mechanisms by Carbamates

Carbamates are well-documented inhibitors of cholinesterases, enzymes crucial for the termination of nerve impulses through the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibitory action of carbamates is a result of their structural similarity to acetylcholine, allowing them to bind to the active site of these enzymes.

The general mechanism of cholinesterase inhibition by carbamates involves the carbamylation of a serine residue within the enzyme's active site. This process renders the enzyme inactive, leading to an accumulation of acetylcholine at the synapse and resulting in overstimulation of cholinergic receptors. Unlike organophosphates, which cause quasi-irreversible inhibition, the carbamylated enzyme can undergo spontaneous hydrolysis, regenerating the active enzyme. This reversible nature of inhibition is a key characteristic of carbamate (B1207046) insecticides and therapeutic agents. The rate of this regeneration, however, can vary significantly depending on the specific carbamate structure.

The inhibitory potential of carbamates against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) is typically quantified using biochemical assays. A widely employed method is the spectrophotometric assay developed by Ellman. This technique utilizes a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) (a substrate analog). The rate of color formation is proportional to the enzyme's activity.

In a typical assay, the enzyme (either AChE or BChE) is incubated with the inhibitor at various concentrations. The substrate is then added, and the change in absorbance is monitored over time. A decrease in the rate of color development compared to an uninhibited control indicates enzyme inhibition. By measuring the inhibition at different inhibitor concentrations, a dose-response curve can be generated, from which key kinetic parameters can be derived.

The interaction between an inhibitor and an enzyme is characterized by kinetic constants that quantify the inhibitor's potency. A common metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate a more potent inhibitor.

While specific kinetic data for Ethyl benzyl(2-methylphenyl)carbamate is not extensively available in the public domain, studies on structurally similar N-aryl carbamates provide valuable insights. For instance, various substituted benzyl (B1604629) N-phenylcarbamates have been shown to inhibit AChE and BChE with IC50 values ranging from the micromolar to the nanomolar level. The nature and position of substituents on both the benzyl and phenyl rings significantly influence the inhibitory activity.

Inhibitory Activity of Structurally Related Carbamates against Cholinesterases

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Benzyl N-phenylcarbamate | AChE | 199 - 535 | nih.govdocumentsdelivered.com |

| Benzyl N-phenylcarbamate | BChE | 21 - 177 | nih.govdocumentsdelivered.com |

| (-)-(3aS)-2'-methylphenyl-tetrahydrofurobenzofuran carbamate | AChE | 0.020 | nih.gov |

| (-)-(3aS)-2'-methylphenyl-tetrahydrofurobenzofuran carbamate | BChE | 11.4 | nih.gov |

The data for related compounds, particularly the potent activity of a carbamate bearing the N-2'-methylphenyl group, suggests that this compound is also likely to be a potent cholinesterase inhibitor. nih.gov

The two main types of cholinesterases, AChE and BChE, differ in their substrate specificity and physiological roles. While AChE is primarily found in neuronal synapses and is highly specific for acetylcholine, BChE is present in plasma and various tissues and can hydrolyze a broader range of esters. The differential selectivity of an inhibitor for these two enzymes is a critical aspect of its pharmacological profile.

The structure of the N-substituent on the carbamate moiety plays a crucial role in determining the selectivity for AChE versus BChE. nih.govnih.gov Research has shown that N-2'-methylphenylcarbamates exhibit high selectivity for AChE. nih.govnih.gov This selectivity is attributed to the specific interactions between the 2'-methylphenyl group and the amino acid residues within the active site gorge of AChE. The presence of this group in this compound strongly suggests a preference for inhibiting AChE over BChE.

Selectivity of N-Substituted Carbamates for Cholinesterase Subtypes

| N-Substituted Moiety | Observed Selectivity | Reference |

|---|---|---|

| N-methyl | Minimal enzyme subtype selectivity | nih.gov |

| N-ethyl | Moderate BChE preference | nih.gov |

| N-2'-methylphenyl | High AChE selectivity | nih.govnih.gov |

| N-4'-isopropylphenyl | High BChE preference | nih.govnih.gov |

As previously mentioned, the inhibition of cholinesterases by carbamates is considered pseudo-irreversible due to the potential for the carbamylated enzyme to be regenerated through hydrolysis. The rate of this decarbamylation is a critical parameter, as it determines the duration of the inhibitory effect.

Exploration of Alternative Molecular Targets and Biological Pathways

While cholinesterase inhibition is a well-established mechanism of action for many carbamates, it does not account for all of their observed biological effects. Research into the broader biological activity of carbamates has revealed interactions with other molecular targets and pathways.

An intriguing aspect of some ethyl benzyl carbamates is their demonstrated efficacy as ixodicides (agents that kill ticks). nih.govresearchgate.net While the conventional mechanism for the ixodicidal action of carbamates is attributed to AChE inhibition, studies on certain novel carbamates have shown a disconnect between their anti-tick activity and their ability to inhibit cholinesterases. nih.gov

Specifically, some newly synthesized carbamates have been found to interact very weakly with AChE, yet they exhibit potent ixodicidal effects. nih.gov This suggests the existence of an alternative mechanism of action that is independent of cholinesterase inhibition. Research in this area points towards potential effects on the reproductive systems of ticks. It has been observed that these compounds can negatively impact biological parameters and reproduction in ticks by reducing oviposition and compromising the viability of eggs. This indicates that this compound and related compounds may interact with molecular targets within the reproductive pathways of these organisms, opening up new avenues for the development of novel pesticides with alternative modes of action. nih.gov

Receptor Binding Profiling (e.g., Cannabinoid Receptors, Sigma Receptors, Adenosine (B11128) A2A Receptor)

The interaction of this compound with various receptor systems has not been extensively characterized. However, the carbamate moiety is present in ligands designed for a range of biological targets, suggesting a potential for broad pharmacological activity.

Sigma Receptors: Sigma receptors, comprising σ1 and σ2 subtypes, are implicated in a variety of central nervous system (CNS) functions and are considered promising targets for therapeutic agents, particularly in neurodegenerative diseases and oncology. wikipedia.orgnih.gov These receptors are known to bind a wide array of structurally diverse ligands, a flexibility that suggests they can accommodate various chemical scaffolds. mdpi.com The development of selective sigma receptor ligands is an active area of research, and while specific carbamates have been investigated, the binding profile of this compound at these receptors remains to be elucidated. nih.govresearchgate.net

Adenosine A2A Receptor: The Adenosine A2A receptor is a G-protein coupled receptor that plays a significant role in modulating neuronal activity and inflammation, making it a key target for conditions like Parkinson's disease. nih.govnih.gov The development of A2A receptor modulators is a field of intense research, with a focus on both agonists and antagonists. nih.gov While a vast number of heterocyclic compounds have been explored as A2A ligands, the specific interaction of N,N-disubstituted carbamates like this compound with this receptor is not well-documented. acs.org

Investigation of Protein-Ligand Interactions through Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a protein target at the atomic level. These methods are frequently employed in drug discovery to understand binding modes, predict affinity, and guide the design of new compounds. nih.gov

For carbamate derivatives, molecular docking studies have been instrumental in explaining their biological activity, particularly as enzyme inhibitors. nih.govnih.gov For instance, simulations of carbamates binding to cholinesterases have confirmed stable and selective interactions within the enzyme's active site, providing a basis for their inhibitory mechanism. nih.gov

In the case of compounds structurally similar to this compound, computational studies have been used to optimize their geometry and predict molecular properties. scirp.orgscirp.org Such studies typically involve methods like Density Functional Theory (DFT) to calculate electronic structure and predict reactivity. scirp.org While these foundational models exist for some ethyl benzyl carbamates, specific docking and molecular dynamics simulations of this compound within the binding sites of cannabinoid, sigma, or adenosine A2A receptors have not been reported in the reviewed literature. Such studies would be essential to visualize potential binding poses, identify key amino acid interactions (such as hydrogen bonds or hydrophobic contacts), and estimate the stability of the protein-ligand complex.

Elucidation of Potential Modulatory Effects on Cellular Processes (e.g., Neuroprotection)

The carbamate scaffold is a component of several compounds investigated for therapeutic effects in neurodegenerative conditions like Alzheimer's disease. researchgate.netnih.gov This has led to research into the potential of carbamate derivatives to modulate cellular processes associated with neuroprotection.

Neuroinflammation is a critical factor in the progression of many neurodegenerative diseases. nih.gov Recent studies have shown that certain novel carbamate-based hybrids can exert potent anti-neuroinflammatory effects. For example, one such derivative demonstrated the ability to suppress the production of pro-inflammatory cytokines and reduce glial activation in a mouse model of Alzheimer's disease. nih.gov Furthermore, this compound was found to mitigate the deposition of amyloid-β plaques and promote the survival of neurons, highlighting a dual-function capability of providing symptomatic relief and modulating the underlying neuroinflammatory pathways. nih.gov

Given these findings, it is plausible that this compound could exhibit similar modulatory effects on cellular pathways related to neuroprotection. The N,N-disubstituted carbamate structure may confer physicochemical properties that allow it to interact with cellular targets involved in inflammatory and survival signaling. However, without direct experimental evidence from cell-based assays or in vivo models, the neuroprotective potential of this compound remains speculative.

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the carbamate class, extensive SAR studies have been conducted, primarily in the context of enzyme inhibition. nih.govresearchgate.netnih.gov

Systematic Modification of the Carbamate Scaffold and Analysis of Substituent Effects

The biological activity of carbamates can be finely tuned by systematically modifying the substituents on the nitrogen and oxygen atoms of the carbamate core (-N-C(=O)-O-). The nature of these substituents dictates the compound's steric, electronic, and hydrophobic properties, which in turn govern its interaction with biological targets.

For N,N-disubstituted carbamates, the size and nature of the groups attached to the nitrogen are critical. In studies on butyrylcholinesterase inhibitors, increasing the size of one of the N-alkyl substituents (e.g., from dimethyl to diethyl or benzyl) was shown to significantly affect the duration of inhibition. researchgate.net This suggests that steric bulk on the nitrogen atom plays a key role in the interaction with the target protein.

The aryl group (the "leaving group" in the case of covalent inhibitors) also profoundly influences activity. The substitution pattern on this ring can alter electronic properties and provide additional points of interaction within a binding pocket. For example, in a series of O-biphenyl-3-yl carbamates, modifications to the biphenyl (B1667301) moiety were explored to optimize inhibitory potency against fatty acid amide hydrolase (FAAH). nih.gov For this compound, the key structural features for SAR analysis would be the ethyl group, the benzyl group, and the 2-methylphenyl (o-tolyl) group. The ortho-methyl substituent on the phenyl ring, in particular, introduces a specific steric and electronic profile that would be expected to influence binding affinity and selectivity compared to its meta- or para-substituted counterparts.

The following table illustrates SAR data from a study on N-substituted 4-nitrophenyl carbamates as inhibitors of acetylcholinesterase, demonstrating the impact of substituents on inhibitory constants.

| Compound (Substituent R) | Inhibition Constant (Ki, M) |

| N-H | 1.1 x 10⁻⁴ |

| N-CH₃ | 4.8 x 10⁻⁵ |

| N-C₂H₅ | 2.5 x 10⁻⁵ |

| N-n-C₃H₇ | 1.9 x 10⁻⁵ |

| N-i-C₃H₇ | 1.0 x 10⁻⁵ |

| N-n-C₄H₉ | 2.0 x 10⁻⁵ |

| Data derived from studies on 4-nitrophenyl-N-substituted carbamates. nih.gov |

Ligand-Based and Receptor-Dependent SAR Approaches (e.g., molecular surface analysis, pharmacophore mapping)

Modern SAR elucidation often employs computational, or in silico, methods to complement experimental work. These can be broadly categorized as ligand-based or receptor-dependent (structure-based) approaches.

Ligand-based approaches are used when the three-dimensional structure of the target protein is unknown. These methods analyze a set of known active and inactive molecules to derive a pharmacophore model. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. researchgate.netresearchgate.net For carbamate inhibitors, pharmacophore models have been successfully generated from sets of known active compounds to guide the design of new, more potent derivatives. nih.govresearchgate.net These models identify common structural elements required for activity, such as the spatial disposition of hydrophobic and aromatic regions relative to the carbamate's hydrogen bond acceptor. researchgate.net

Receptor-dependent approaches , such as molecular docking, are used when the 3D structure of the target is available. This method docks the ligand into the active site of the protein to predict its binding conformation and affinity. This approach has been applied to various carbamates to rationalize their inhibitory profiles and selectivity. nih.gov

Correlation of Specific Structural Features with Observed Biological Activities and Selectivity

By combining experimental data with computational models, specific correlations can be drawn between a molecule's structural features and its biological effects. For carbamates, several key relationships have been established:

N-Substituents: The size, shape, and lipophilicity of substituents on the carbamate nitrogen directly impact binding and, in the case of covalent inhibitors, the rate of carbamoylation and decarbamoylation. researchgate.net For N,N-disubstituted carbamates, steric effects are a key factor in determining the duration of action. researchgate.netchemrxiv.org The presence of both a benzyl and a 2-methylphenyl group on the nitrogen of the target compound suggests a significant steric profile that would heavily influence its target selectivity.

Aryl Group Substitution: The electronic nature of substituents on the aryl ring (in O-aryl carbamates) influences the reactivity of the carbamate carbonyl group. Electron-withdrawing groups can increase the carbamoylation rate. researchgate.net The position of the substituent (ortho, meta, or para) is also crucial, as it dictates the orientation of the molecule within the binding site and can lead to favorable or unfavorable steric interactions. researchgate.net

These general principles form the basis for understanding the potential biological efficacy and selectivity of this compound. Definitive correlations, however, would require its synthesis and evaluation in a panel of relevant biological assays.

Future Directions and Advanced Research Avenues

Rational Design of Multi-Functional Chemical Probes Incorporating Ethyl benzyl(2-methylphenyl)carbamate Scaffold

The development of chemical probes is essential for dissecting complex biological processes. A molecular scaffold, which is a core structure, can be systematically modified to create multi-functional molecules for specific applications like cellular imaging or identifying protein interactions. nih.govresearchgate.net The this compound structure is an ideal candidate for such a scaffold-based design approach.

Future research could focus on rationally modifying this carbamate (B1207046) to create multi-functional probes. This involves incorporating distinct chemical moieties, each with a specific function, onto the core structure. For example:

A Reporter Group: A fluorophore or a biotin (B1667282) tag could be attached to enable visualization or affinity-based purification.

A Reactive Group: A "warhead" moiety, such as a photo-activatable crosslinker or a clickable functional group (e.g., an alkyne or azide), could be integrated. This would allow for the covalent labeling and subsequent identification of the compound's biological targets. researchgate.net

A Targeting Moiety: A group that directs the probe to a specific subcellular location (e.g., mitochondria or the nucleus) or a particular protein class could be added to enhance specificity.

One promising strategy involves introducing a terminal alkyne onto the benzyl (B1604629) or ethyl portion of the molecule. This would create a "clickable" probe that can be used in situ with an azide-containing fluorophore for fluorescent labeling of its target, such as butyrylcholinesterase (BChE), providing insights into enzyme localization and activity. researchgate.net This scaffold-based synthesis approach is more efficient than linear methods, allowing for the rapid generation of a diverse library of probes from a small set of starting materials. researchgate.netorientjchem.org

Exploration of Enantiomeric Effects on Biological Activity and Target Selectivity

The specified compound, this compound, is achiral. A significant avenue for future research is the introduction of chirality into the molecular scaffold and the subsequent exploration of the differential effects of the resulting enantiomers. It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit widely different biological activities, metabolic fates, and toxicities.

Chirality could be introduced into the scaffold in several ways, for instance, by adding a substituent to the benzylic carbon or by using a chiral alcohol in place of ethanol. The synthesis of single-enantiomer carbamates can be achieved through various stereoselective synthesis methods. rsc.orgnih.gov

Once synthesized, the individual enantiomers would be separated and purified using techniques like high-performance liquid chromatography (HPLC) with a chiral stationary phase, such as cellulose (B213188) tris-3,5-dimethylphenyl carbamate. nih.gov Each enantiomer would then be evaluated independently for its biological activity. This would allow researchers to determine if one enantiomer is significantly more potent or selective for a specific biological target. Such studies are crucial for developing safer and more effective therapeutic agents, as they can identify the more active enantiomer (eutomer) while minimizing potential side effects from the less active one (distomer). nih.gov

Computational Design of Next-Generation Carbamate Analogues with Tuned Specificity and Potency

Computational chemistry offers powerful tools for the rational design of new molecules with improved properties. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations can be applied to the this compound scaffold to guide the synthesis of next-generation analogues with fine-tuned potency and target selectivity. rsc.orgnih.gov

A typical computational workflow would involve:

QSAR Modeling: A 2D-QSAR model can be developed using a dataset of known carbamate derivatives with measured biological activity (e.g., against acetylcholinesterase). rsc.orgnih.gov This model identifies key molecular descriptors (e.g., electronic properties, size, and hydrogen-bonding capacity) that correlate with activity. The model can then be used to predict the potency of novel, unsynthesized analogues of this compound. nih.gov

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to its target protein. Docking studies can be used to visualize how modifications to the ethyl, benzyl, or 2-methylphenyl groups of the scaffold would affect its interaction with the amino acid residues in a target's active site. nih.gov This provides a rational basis for designing modifications that enhance binding affinity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding interaction. nih.gov

These in silico methods allow for the virtual screening of large numbers of potential analogues, prioritizing the most promising candidates for chemical synthesis and biological testing, thereby saving significant time and resources. nih.gov

Table 1: Overview of Computational Techniques for Carbamate Analogue Design

| Computational Technique | Purpose | Application to this compound Scaffold |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | To build a statistical model that correlates chemical structure with biological activity. | Predict the potency of new analogues against a specific target (e.g., an enzyme) before synthesis. rsc.orgnih.gov |

| Molecular Docking | To predict the binding mode and affinity of a molecule within the active site of a target protein. | Guide modifications to the scaffold to improve interactions with key amino acid residues and enhance binding. nih.gov |

| Molecular Dynamics (MD) Simulations | To simulate the movement of the molecule and its target protein over time to assess the stability of the complex. | Validate the binding pose predicted by docking and confirm the stability of the interaction. nih.gov |

| ADMET Profiling | To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. | Virtually assess the drug-like properties of designed analogues to filter out candidates with poor pharmacokinetics. nih.gov |

Application of High-Throughput Screening and Combinatorial Chemistry in Carbamate-Based Drug Discovery Research

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds to identify "hits" that modulate a specific biological target. acs.orgnih.gov When combined with combinatorial chemistry, which allows for the rapid synthesis of large libraries of related compounds, HTS becomes a powerful engine for discovering novel therapeutic leads.

The this compound scaffold is well-suited for the creation of a combinatorial library. By systematically varying the three key components of the structure, a large and diverse set of analogues can be generated:

The Alcohol Component (R¹-OH): A wide variety of primary and secondary alcohols could be used in place of ethanol.

The Benzyl Amine Component (R²-NH₂): Different substituted benzylamines or other primary/secondary amines could be employed.

The Aryl Group (R³): The 2-methylphenyl group could be replaced with a diverse range of other aromatic or heteroaromatic systems.

This library of novel carbamates could then be screened using HTS against a panel of biological targets, such as enzymes (e.g., cholinesterases, proteases) or cellular receptors. rsc.org HTS assays are typically performed in a miniaturized format (e.g., 384- or 1536-well plates) using automated robotics and sensitive detection methods like fluorescence or luminescence. nih.gov This approach allows for the unbiased exploration of the biological activities of the carbamate library, potentially uncovering novel therapeutic applications for compounds based on the this compound scaffold. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.